molecular formula C19H21N5O3S2 B11306681 2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11306681
M. Wt: 431.5 g/mol
InChI Key: JTPSIYGNGDUWDX-UHFFFAOYSA-N
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Description

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride for reduction steps and various catalysts for facilitating the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents include sodium borohydride for reductions, hydrogen peroxide for oxidations, and halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-methyl-p-toluenesulfonamide
  • 4-Methoxyphenylamino-methyl-N,N-dimethylaniline
  • N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide

Uniqueness

2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and sulfonamide group make it particularly interesting for medicinal chemistry applications, as these moieties are known to enhance binding affinity and specificity for biological targets .

Properties

Molecular Formula

C19H21N5O3S2

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C19H21N5O3S2/c1-23-17(13-24(29(2,26)27)16-11-7-4-8-12-16)21-22-19(23)28-14-18(25)20-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3,(H,20,25)

InChI Key

JTPSIYGNGDUWDX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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